molecular formula C9H8O B140024 1-Indanone CAS No. 83-33-0

1-Indanone

Cat. No.: B140024
CAS No.: 83-33-0
M. Wt: 132.16 g/mol
InChI Key: QNXSIUBBGPHDDE-UHFFFAOYSA-N
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Description

Indan-1-one, also known as Alpha-Indanone, is an organic compound with the molecular formula C₉H₈O. It is one of the two isomeric benzocyclopentanones, the other being 2-indanone. This compound is a colorless solid and serves as a substrate for the enzyme indanol dehydrogenase .

Scientific Research Applications

Biological Activities

1-Indanone and its derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical applications. Key areas of interest include:

  • Neuroprotective Agents : this compound derivatives have shown promise as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative disorders such as Parkinson's disease and depression. Studies have reported IC50 values as low as 0.001 to 0.030 μM for C6-substituted indanones, indicating their high potency as MAO inhibitors .
  • Anticancer Properties : The indanone moiety is present in several anticancer compounds. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial and Antiviral Activities : this compound derivatives have been identified as effective antimicrobial agents against bacteria and fungi, as well as antiviral agents targeting viruses like hepatitis C and BVDV . The compound has been linked to anti-inflammatory effects, which are beneficial in treating infections and inflammatory diseases .
  • Alzheimer’s Disease Treatment : One of the most notable applications of this compound is its role in the synthesis of donepezil, an FDA-approved drug for Alzheimer's disease. This compound acts as an acetylcholinesterase inhibitor, enhancing cholinergic function in the brain .

Synthetic Utility

This compound serves as a crucial building block in organic synthesis due to its reactivity and ability to undergo various transformations:

  • Synthesis of Complex Molecules : Recent advancements have demonstrated the utility of this compound in synthesizing fused and spirocyclic compounds through cyclization reactions. These transformations allow for the creation of complex molecular architectures that are often found in natural products and pharmaceuticals .
  • Functional Materials : Beyond pharmaceuticals, this compound derivatives are utilized in the development of organic light-emitting diodes (OLEDs), dyes, and fluorophores due to their unique optical properties .

Case Study 1: Neuroprotective Applications

A study evaluating various this compound derivatives found that specific compounds acted as selective ligands for α-synuclein aggregates, which are implicated in Parkinson's disease. These derivatives showed high selectivity and binding affinity, suggesting potential for developing diagnostic tools or therapeutics targeting α-synucleinopathies .

Case Study 2: Antiviral Activity

Research on a library of compounds identified this compound derivatives as effective non-nucleoside polymerase inhibitors against BVDV. The lead compound exhibited significant antiviral activity with low cytotoxicity, highlighting its potential as a therapeutic agent against viral infections .

Comparison with Similar Compounds

Biological Activity

1-Indanone, a bicyclic ketone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound (C₉H₈O) is characterized by a fused ring system consisting of a six-membered aromatic ring and a five-membered ring containing a carbonyl group. This unique structure contributes to its varied biological activities.

Biological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities, including:

  • Antiviral Activity : Certain derivatives have shown efficacy against hepatitis C virus (HCV) by inhibiting viral replication.
  • Anticancer Properties : Compounds derived from this compound have demonstrated cytotoxic effects in various cancer cell lines, including melanoma and breast cancer.
  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Activity : Some derivatives exhibit pain-relieving properties comparable to conventional analgesics.
  • Antimicrobial Effects : this compound has shown activity against several bacterial strains, indicating potential as an antibacterial agent.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AntiviralInhibition of HCV replication
AnticancerCytotoxicity in melanoma and breast cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines
AnalgesicPain relief comparable to standard analgesics
AntimicrobialActivity against various bacterial strains

The mechanisms underlying the biological activities of this compound are diverse:

  • Antiviral Mechanism : this compound derivatives inhibit HCV replication by targeting viral proteins involved in the replication process.
  • Cytotoxic Mechanism : The induction of apoptosis in cancer cells has been linked to the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways leads to decreased expression of inflammatory mediators such as TNF-α and IL-6.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various this compound derivatives against melanoma cell lines. The results indicated that certain compounds exhibited IC₅₀ values in the low micromolar range, demonstrating significant cytotoxicity. The most potent derivative was found to induce apoptosis via mitochondrial pathway activation.

Case Study 2: Anti-inflammatory Effects

In an experimental model of acute lung injury, a derivative of this compound was administered, resulting in a marked reduction in inflammatory markers. The study highlighted the compound's ability to inhibit leukocyte infiltration and cytokine release, suggesting its potential as an anti-inflammatory therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Indanone, and how do reaction conditions influence yield?

  • Methodology : Traditional methods include Friedel-Crafts acylation of indane or oxidation of 1-Indanol using oxidizing agents like CrO₃. Microwave-assisted synthesis (e.g., polymer-supported chromic acid in CH₂Cl₂) offers higher efficiency, with factorial design experiments identifying optimal parameters: 120°C, 1200W, and 10-minute irradiation . Characterization via GC-MS, NMR, and IR spectroscopy is critical for verifying purity and structure .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodology : Cross-validate data using multiple analytical techniques (e.g., DSC for melting points, X-ray crystallography for structural confirmation). Compare results with peer-reviewed studies and databases like ChemSpider (ID: 6479) to identify potential impurities or isomerization artifacts .

Q. What are the common challenges in synthesizing this compound thiosemicarbazones, and how can they be mitigated?

  • Methodology : Challenges include low solubility of intermediates and side reactions. Use reflux conditions in anhydrous ethanol with catalytic H₂SO₄ to enhance reactivity. Monitor reaction progress via TLC (silica gel, CHCl₃/EtOH) and purify via column chromatography (CHCl₃/MeOH, 90:10) .

Advanced Research Questions

Q. How can factorial design optimize catalytic systems for this compound synthesis, and what statistical tools are essential?

  • Methodology : Apply multilevel factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent). Use ANOVA to identify significant factors and interactions. For example, microwave-assisted oxidation of 1-Indanol showed irradiation time and power as critical variables, with Pareto charts highlighting their effects on yield .

Q. What strategies resolve contradictions in environmental degradation studies of this compound (e.g., conflicting efficiency reports in oxidation systems)?

  • Methodology : Replicate experiments under controlled conditions (pH 5.0, 20°C) with standardized humic acid (HA) concentrations (1–10 mg/L). Use LC-MS to quantify intermediates and identify competing pathways (e.g., radical vs. non-radical mechanisms). Compare results with manganese oxide-mediated degradation studies to isolate HA’s role .

Q. How do structural modifications of this compound derivatives enhance pharmacological activity, and what computational tools validate these effects?

  • Methodology : Synthesize platinum(II)/palladium(II) complexes with this compound thiosemicarbazones and evaluate antiproliferative activity (e.g., U937 leukemia cells). Use homology modeling and molecular docking (software like AutoDock) to predict binding affinities for α1-adrenoceptors or apoptosis-related proteins .

Q. Methodological Best Practices

  • Data Validation : Ensure reproducibility by reporting reaction conditions (e.g., solvent purity, catalyst source) and using error bars/standard deviations in yield calculations .
  • Ethical Compliance : Obtain institutional approval for biological studies (e.g., cytotoxicity assays) and adhere to safety protocols for handling CrO₃ or other hazardous reagents .
  • Literature Gaps : Prioritize studies addressing under-explored areas, such as enantioselective synthesis of this compound or its role in neurodegenerative disease models .

Properties

IUPAC Name

2,3-dihydroinden-1-one
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InChI

InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QNXSIUBBGPHDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O
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DSSTOX Substance ID

DTXSID1058892
Record name 1H-Inden-1-one, 2,3-dihydro-
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Molecular Weight

132.16 g/mol
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS], Solid
Record name 1-Indanone
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CAS No.

83-33-0, 30286-23-8
Record name 1-Indanone
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Synthesis routes and methods I

Procedure details

A mixture of the indanone (1.81 g, 11.17 mmole)of Example 1, Step D, cyanoacetic acid (1.05 g, 12.3 mmol) ammonium acetate (0.17 g), acetic acid (0.66 g) and toluene (5 mL) is heated at reflux with water removal (Dean-Stark) for 24 hours (TLC, CH2Cl2 -ethyl acetate 8:2). The toluene is evaporated and the residual yellow solid is redissolved in ethanol (6 mL) containing 2.2 N-KOH (1.4 mL). A solution of KOH (2.2 g, 85) in water (15 mL) is added and the solution is refluxed under nitrogen for 18 hours. The ethanol is evaporated, the residue is diluted with water and extracted with ether (2 times). The aqueous layer is acidified in the cold with 6N-HCl (to pH 3) and extracted with ethyl acetate. The extracts are washed with brine, dried (MgSO4) and evaporated to provide the crude title compound together with traces of unreacted indanone. It is used as such in the next step.
Quantity
1.81 g
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1.05 g
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0.66 g
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5 mL
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CH2Cl2 ethyl acetate
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Synthesis routes and methods II

Procedure details

100 g Tin (IV) chloride is added at 10° C. to a solution of 79 g p-methyl benzoyl chloride and 40 g trimethyl ethene in 100 ml cyclohexane. The reaction mixture is then stirred at 10° C. during 30 min., subsequently poured out into ice and extracted with ether. The solution in ether is washed neutral, dried and evaporated. The residue is added to a solution of 72 g AlCl3 in 200 ml nitropropane, in the course of which the temperature is kept at 25°-30° C. Then the reaction mixture is stirred during five hours at 20° C. After that it is poured out into ice and extracted with ether. The solution in ether is washed neutral, dried and evaporated. The residue is distilled under diminished pressure yielding 45.4 g of the desire indanone. B.p. 95° C./1 mm Hg.
Name
Tin (IV) chloride
Quantity
100 g
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reactant
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79 g
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40 g
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100 mL
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Synthesis routes and methods III

Procedure details

The above-described aromataic composition of the present process is added in an amount of 1 ppm to the material flour of cakes, and this flour is baked to make cakes. Likewise, a 5 % ethanol solution of the mixture (in the ratio 10:7) of 3-ethyl-5,6-methylenedioxyindan-1-one and 3,4-dimethyl-7-methoxyindan-1-one is added to the material flour but in an amount to give 10 ppm by weight of said indanone compounds mixture thereto, and this material is baked.
Name
3-ethyl-5,6-methylenedioxyindan-1-one
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3,4-dimethyl-7-methoxyindan-1-one
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Synthesis routes and methods IV

Procedure details

The above-described aromatic composition according to the present process is added in an amount of 1 ppm to the materials of cookies, and this materials are baked to form cookies. Likewise, the mixture (in the ratio 2:1) of 2-methyl-5,6-methylenedioxyindan-1-one and 3,4-dimethyl-7-hydroxyindan-1-one is dissolved in ethanol in an amount of 5 %, and the solution is added to the materials of cookies in an amount to give 10 ppm by weight of said indanone compounds mixture to the materials of cookies, and the materials are baked.
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Synthesis routes and methods V

Procedure details

The above-described aromatic composition according to the present process is added in an amount of 1 ppm to the materials of candies, and candies are prepared therefrom. A 5 % ethanol solution of the mixture (in the ratio 1:1) of 2-isopropyl-4-methyl-7-hydroxyindan-1-one and 3,4-dimethyl-7-methoxyindan-1-one is added to the materials but in an amount to give 10 ppm by weight of said indanone compounds mixture thereto, and candies are prepared therefrom.
Name
2-isopropyl-4-methyl-7-hydroxyindan-1-one
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3,4-dimethyl-7-methoxyindan-1-one
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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